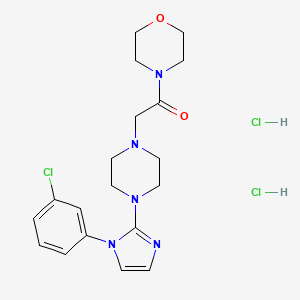
methyl 4-(2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several interesting functional groups, including a furan ring, an oxadiazole ring, an indole ring, and an amide linkage . These functional groups suggest that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For example, furan derivatives can be synthesized from furan-2-carboxylic acid hydrazide . The oxadiazole ring could potentially be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. Techniques such as NMR and X-ray crystallography could potentially be used to determine its structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan, oxadiazole, and indole rings, as well as the amide linkage. Furan rings can undergo reactions at the 2- and 5-positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could impact its solubility and stability .Applications De Recherche Scientifique
Antimycobacterial Agents
The furan ring present in the compound is known to contribute to antimycobacterial activity. Compounds with similar furan structures have been identified as promising classes of antimycobacterial agents, capable of interfering with iron homeostasis in mycobacteria . This suggests that our compound could be explored for its potential to act against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis.
Antitubercular Agent Synthesis
The 1,3,4-oxadiazole moiety is significant in the synthesis of antitubercular agents. Research has shown that derivatives of 1,3,4-oxadiazole have a broad spectrum of biological activities, including antitubercular properties . Therefore, this compound could be used in the development of new drugs targeting unexplored molecular targets in the fight against tuberculosis.
SIRT2 Inhibition for Neurodegenerative Diseases
Compounds containing the indole moiety have been associated with pharmacological activities, including the inhibition of SIRT2 (sirtuin 2). SIRT2 inhibitors are being studied for their potential therapeutic effects in neurodegenerative diseases such as Parkinson’s and Alzheimer’s . The indole group in our compound could be pivotal in the design of new SIRT2 inhibitors.
Catalysis and Organic Synthesis
The compound’s structure indicates potential use in catalytic organic synthesis. Furan derivatives are valuable in catalysis, particularly in biomass conversion processes . The compound could be involved in novel catalytic methodologies that emphasize sustainability and efficiency in organic synthesis.
Propriétés
IUPAC Name |
methyl 4-[[2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O5/c1-31-24(30)15-8-10-16(11-9-15)25-21(29)14-28-13-18(17-5-2-3-6-19(17)28)22-26-27-23(33-22)20-7-4-12-32-20/h2-13H,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSMNRLDLGGSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

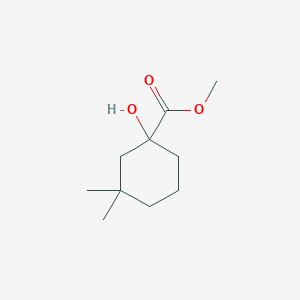
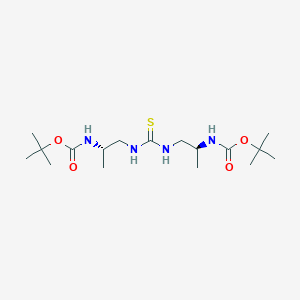
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2855466.png)
![2-(3-methylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2855468.png)

![4-bromo-1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2855475.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2855476.png)
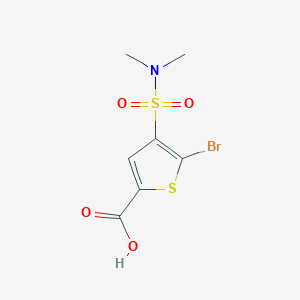
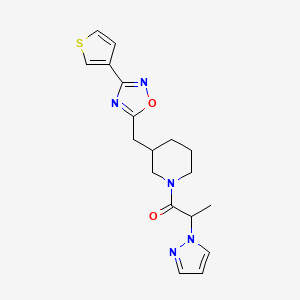
![5,6-Dimethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2855483.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2855484.png)

